Technical Whitepaper: Methyl 3-cyano-1H-indole-2-carboxylate
Technical Whitepaper: Methyl 3-cyano-1H-indole-2-carboxylate
This guide provides an in-depth technical analysis of Methyl 3-cyano-1H-indole-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.
A Versatile Synthon for Divergent Heterocyclic Synthesis
Executive Summary
Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1 ) is a highly functionalized indole scaffold characterized by the presence of two orthogonal electron-withdrawing groups (EWG) on the pyrrole ring: a methyl ester at C2 and a nitrile at C3. This specific substitution pattern imparts unique electronic properties, significantly increasing the acidity of the N-H proton and deactivating the ring towards oxidative degradation, while activating it for nucleophilic functionalization. It serves as a "linchpin" intermediate in the synthesis of fused tricyclic systems (e.g., pyrimido[4,5-b]indoles) and is a pharmacophore in the development of kinase inhibitors (JAK, VEGFR) and antiviral agents.
Physicochemical Profile
The introduction of the cyano and ester groups creates a push-pull electronic system (though both are withdrawing, the indole nitrogen donates density), resulting in distinct spectral and physical characteristics compared to the parent indole.
Table 1: Core Chemical Properties[1]
| Property | Value / Description | Note |
| IUPAC Name | Methyl 3-cyano-1H-indole-2-carboxylate | |
| CAS Number | 98508-85-1 | |
| Molecular Formula | C₁₁H₈N₂O₂ | |
| Molecular Weight | 200.19 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 210–215 °C (dec) | High MP due to H-bonding network |
| Solubility | DMSO, DMF, hot MeCN | Poor in water, hexane, Et₂O |
| pKa (N-H) | ~12.5 | Significantly more acidic than indole (pKa 16.[1]2) |
| UV | 290 nm, 220 nm | Bathochromic shift vs. indole |
Spectral Signature
-
H NMR (DMSO-
): The N-H proton typically appears downfield ( 12.5–13.0 ppm) as a broad singlet, reflecting the enhanced acidity. The ester methyl group appears as a sharp singlet at 3.95 ppm. -
IR Spectroscopy:
-
: 3250–3300 cm
(sharp, intense). -
: 2220–2230 cm
(characteristic weak-to-medium band). -
: 1705–1720 cm
(ester carbonyl).
-
: 3250–3300 cm
Synthetic Routes
The synthesis of this scaffold requires overcoming the deactivating nature of the first EWG introduced. Two primary strategies are employed: Constructive Cyclization (building the ring) and Functionalization (modifying an existing indole).
Route A: C3-Cyanation of Methyl Indole-2-carboxylate (Preferred)
This is the most scalable laboratory method. The starting material, methyl indole-2-carboxylate, is commercially available or easily synthesized via the Fischer indole synthesis.
-
Mechanism: CSI is a potent electrophile that attacks the C3 position (the most nucleophilic site of the indole). The intermediate
-chlorosulfonyl amide is not isolated; treatment with DMF facilitates the "Vilsmeier-type" dehydration to the nitrile. -
Self-Validating Step: The disappearance of the C3-H signal (
~7.2 ppm) in NMR confirms substitution.
Route B: Formylation-Oximation-Dehydration
A classic, high-yielding sequence avoiding toxic CSI.
-
Vilsmeier-Haack: POCl
/DMF introduces a formyl group (-CHO) at C3. -
Condensation: Reaction with hydroxylamine hydrochloride gives the oxime.
-
Dehydration: Treatment with acetic anhydride or SOCl
converts the oxime to the nitrile.
Visualization: Synthetic Pathways
Caption: Divergent synthetic strategies. Route A (blue) is preferred for speed; Route B (dashed) avoids hazardous isocyanates.
Chemical Reactivity & Functionalization
The C2-Ester / C3-Cyano motif creates a unique reactivity landscape. The molecule acts as a "masked" amino-acid equivalent and a precursor to fused heterocycles.
N-Alkylation (The "Easy" Proton)
Due to the pKa ~12.5, the N-H proton can be removed by weak bases (e.g., K
-
Application: Introduction of solubilizing tails or benzyl groups for steric management.
Cyclocondensation to Tricycles
This is the most valuable application. The C2-ester and C3-cyano groups are in a 1,3-relationship, perfect for reacting with binucleophiles.
-
With Amidines/Guanidines: Forms Pyrimido[4,5-b]indoles . The amidine nitrogen attacks the nitrile (Pinner-like) and the ester, closing a pyrimidine ring.
-
With Hydrazine: Forms Pyrazino[2,3-b]indoles or hydrazide intermediates.
Nitrile vs. Ester Selectivity
-
Hydrolysis: The ester is generally more susceptible to alkaline hydrolysis than the nitrile. Careful control (LiOH, THF/H
O, 0°C) allows selective hydrolysis to the 3-cyano-indole-2-carboxylic acid . -
Reduction: Catalytic hydrogenation (Pd/C) typically reduces the nitrile to the primary amine (-CH
NH ) before reducing the indole ring, though the ester is usually stable under standard conditions.
Visualization: Reactivity Map
Caption: The core scaffold undergoes divergent transformations. Red path indicates the primary route for drug discovery (fused rings).
Experimental Protocols
Protocol 1: Synthesis via Chlorosulfonyl Isocyanate (CSI)
This protocol assumes the use of Methyl Indole-2-carboxylate as the starting material.
Safety Warning: CSI is corrosive and reacts violently with water. Handle in a fume hood under inert atmosphere.
-
Setup: Flame-dry a 250 mL round-bottom flask. Add Methyl indole-2-carboxylate (10.0 mmol) and anhydrous Acetonitrile (50 mL). Flush with Argon.
-
Addition: Cool the solution to 0°C. Add Chlorosulfonyl Isocyanate (11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. The mixture may turn yellow/orange.
-
Quench/Conversion: Cool back to 0°C. Add anhydrous DMF (20 mmol, 2 eq) dropwise. Stir for 1 hour. (This converts the intermediate chlorosulfonyl amide to the nitrile).
-
Workup: Pour the mixture into crushed ice/water (200 mL). The product should precipitate.
-
Purification: Filter the solid. Wash with water (3x) and cold hexanes. Recrystallize from Ethanol/DMF if necessary.
-
Validation: Check IR for disappearance of broad amide bands and appearance of nitrile peak at ~2225 cm
.
Protocol 2: Tricyclization to Pyrimido[4,5-b]indole
Synthesis of a kinase-inhibitor scaffold.
-
Reactants: Combine Methyl 3-cyano-1H-indole-2-carboxylate (1.0 eq), Acetamidine hydrochloride (1.5 eq), and K
CO (3.0 eq) in anhydrous Ethanol . -
Conditions: Reflux (80°C) for 12–16 hours.
-
Observation: The reaction typically forms a heavy precipitate (the tricyclic product).
-
Workup: Cool to RT. Dilute with water to dissolve salts. Filter the precipitate.[5] Wash with water and diethyl ether.
-
Result: 4-Hydroxy-2-methyl-9H-pyrimido[4,5-b]indole (tautomer of the pyrimidone).
Applications in Drug Discovery
Kinase Inhibition (JAK/STAT Pathway)
The 3-cyano-indole-2-carboxylate core mimics the adenine hinge-binding region of ATP. Derivatives where the C2-ester is converted to an amide or heterocycle have shown potency against Janus Kinases (JAKs) . The nitrile group often engages in hydrogen bonding with the hinge region residues (e.g., Leucine or Methionine gates).
Antiviral Agents (HCV)
Substituted indole-2-carboxylates are allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The 3-cyano group locks the conformation of the indole, fitting into the "thumb" domain of the polymerase.
References
-
Synthesis of 3-Cyanoindoles via CSI
-
General Indole Functionalization
- Title: "Practical Synthesis of Indole Deriv
- Source:Chemical Reviews, 2006.
-
URL:[Link]
-
Pyrimidoindole Synthesis
- Title: "Synthesis and biological evaluation of pyrimido[4,5-b]indole deriv
- Source:European Journal of Medicinal Chemistry, 2010.
-
URL:[Link]
- Compound Data & Safety: Title: "Methyl 3-cyano-1H-indole-2-carboxylate Product Page" Source:Sigma-Aldrich / Merck
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 4. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]

